3-(Hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylic acid
Description
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
(3Z)-3-hydroxyimino-1,2-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c12-10(13)8-5-9(11-14)7-4-2-1-3-6(7)8/h1-4,8,14H,5H2,(H,12,13)/b11-9- |
InChI Key |
UBBWSAHVWVXDFR-LUAWRHEFSA-N |
Isomeric SMILES |
C\1C(C2=CC=CC=C2/C1=N\O)C(=O)O |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=NO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:
Formation of the Indene Ring System: The indene ring system can be synthesized through cyclization reactions involving suitable precursors. For example, the cyclization of 2-alkynylbenzaldehydes in the presence of a base can yield indene derivatives.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of the indene derivative with hydroxylamine or its derivatives under appropriate conditions. This step often requires the use of acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-(Hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylic acid may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically focuses on maximizing yield and purity while minimizing costs and environmental impact. This can involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the indene ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indene derivatives depending on the reagents used.
Scientific Research Applications
3-(Hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s effects can be attributed to its ability to modulate enzyme activity, disrupt cellular processes, or interact with nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylic acid with key analogs, focusing on substituent effects, synthetic routes, physicochemical properties, and applications.
2,3-Dihydro-1H-indene-1-carboxylic Acid
- Structure: Lacks the hydroxyimino group but retains the carboxylic acid at position 1.
- Properties: Molecular Formula: C₁₀H₁₀O₂ (vs. C₁₀H₉NO₃ for the target compound). Boiling Point/Stability: Higher lipophilicity due to the absence of polar oxime; stable under standard storage conditions .
- Applications : Used as a building block for pharmaceuticals and agrochemicals.
| Property | 3-(Hydroxyimino) Derivative | 2,3-Dihydro-1H-indene-1-carboxylic Acid |
|---|---|---|
| Molecular Weight | 191.19 g/mol | 162.19 g/mol |
| Functional Groups | Carboxylic acid, oxime | Carboxylic acid |
| Polarity | High | Moderate |
5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid
- Structure: Methoxy group at position 5 instead of hydroxyimino at position 3.
- Synthesis : Typically via Friedel-Crafts acylation followed by methoxylation .
- Properties :
- Molecular Formula : C₁₁H₁₂O₃.
- Solubility : Enhanced lipophilicity due to the methoxy group.
- Applications : Intermediate in synthesizing anti-inflammatory agents .
| Property | 3-(Hydroxyimino) Derivative | 5-Methoxy Derivative |
|---|---|---|
| Key Substituent | Oxime (polar) | Methoxy (electron-donating) |
| Bioactivity | Potential chelating agent | Anti-inflammatory precursor |
5-Chloro-2,3-dihydro-1H-indene-1-carboxylic Acid
- Structure : Chlorine substituent at position 4.
- Synthesis : Involves chlorination of indene precursors using AlCl₃ catalysis .
- Properties :
- Molecular Formula : C₁₀H₉ClO₂.
- Reactivity : Electrophilic chlorine enhances halogen bonding in drug design.
- Applications : Key intermediate in pesticides (e.g., Indoxacarb) .
| Property | 3-(Hydroxyimino) Derivative | 5-Chloro Derivative |
|---|---|---|
| Electron Effects | Oxime (electron-withdrawing) | Chlorine (electron-withdrawing) |
| Industrial Use | Chelation, catalysis | Pesticide synthesis |
2-(Hydroxyimino)-2,3-dihydro-1H-inden-1-one
- Structure : Oxime at position 2 and ketone at position 1 (vs. carboxylic acid in the target compound).
- Properties: Molecular Formula: C₉H₇NO₂. Reactivity: Oxime-ketone tautomerism influences stability and coordination chemistry.
- Applications : Used in metal chelation and photodynamic therapy .
| Property | 3-(Hydroxyimino) Derivative | 2-(Hydroxyimino)-1-ketone Derivative |
|---|---|---|
| Acidity | Strong (carboxylic acid) | Weak (ketone) |
| Metal Binding | Bidentate ligand | Monodentate ligand |
Pharmacological and Industrial Relevance
Biological Activity
3-(Hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylic acid, also known by its CAS number 111634-92-5, is a compound with significant biological activity that has been the subject of various studies. This article explores its chemical properties, biological effects, and potential applications based on current research findings.
- Molecular Formula: C11H11NO3
- Molecular Weight: 205.21 g/mol
- CAS Number: 111634-92-5
- Structure: The compound features a hydroxylamine functional group attached to a dihydroindene structure, which contributes to its unique biological properties.
Biological Activity
Research indicates that 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylic acid exhibits several biological activities, including:
- Antioxidant Activity: The compound has shown potential as an antioxidant, which can help in protecting cells from oxidative stress.
- Anti-cancer Properties: Preliminary studies indicate that derivatives of this compound may exhibit moderate anti-cancer activity. For instance, related compounds have been tested against lung cancer cell lines (A549), yielding inhibition percentages of around 12.97% to 25.81% against these cells .
- Anti-aging Effects: There is evidence suggesting that the compound may have applications in anti-aging therapies. In studies involving C. elegans, a model organism for aging research, compounds similar to 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylic acid demonstrated improved survival rates under stress conditions .
Case Studies and Experimental Data
-
In Vitro Studies:
- A study evaluated the cytotoxic effects of various indole derivatives on A549 lung cancer cells. The results indicated that certain derivatives showed significant inhibition of cell viability .
- Another investigation focused on the antioxidant capacity of compounds derived from red algae, including those with similar structures to 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylic acid. These compounds exhibited notable free radical scavenging activity .
- In Vivo Studies:
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Anti-cancer Activity (%) | Antioxidant Activity | Anti-aging Effects |
|---|---|---|---|---|
| 3-(Hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylic acid | 111634-92-5 | Moderate (12.97%-25.81%) | Yes | Yes |
| Indole-3-carboxylic acid | Not available | Low | Yes | Moderate |
| 3-Hydroxyacetylindole | Not available | Moderate (12.62%-11.04%) | Yes | Yes |
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 3-(Hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylic acid?
Methodological Answer: The synthesis of this compound involves multi-step reactions, including cyclization, hydroxylation, and oxime formation. Key steps include:
- Cyclization : Use of indene derivatives as precursors under acidic or basic conditions (e.g., H₂SO₄ or NaOH) to form the dihydroindene backbone .
- Hydroxylation : Introduction of hydroxy groups via oxidation (e.g., KMnO₄) or enzymatic methods, with solvent selection (e.g., DMF or ethanol) critical for regioselectivity .
- Oxime Formation : Reaction with hydroxylamine hydrochloride under controlled pH (4–6) and temperature (50–70°C) to generate the hydroxyimino moiety .
Yield optimization requires careful control of stoichiometry, solvent polarity, and catalyst choice (e.g., Pd/C for hydrogenation steps) .
Q. How can the structural and stereochemical properties of this compound be characterized?
Methodological Answer:
Q. What analytical methods are recommended for assessing purity and stability?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities; mobile phase gradients of acetonitrile/water with 0.1% TFA .
- TGA/DSC : Evaluates thermal stability; decomposition temperatures >200°C indicate suitability for high-temperature reactions .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 231.1) and detect degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) may arise from:
- Tautomerism : The hydroxyimino group exists in equilibrium between keto and enol forms, affecting binding affinity. Use pH-controlled assays (e.g., buffered at pH 7.4) and NMR to confirm dominant tautomers .
- Stereochemical Purity : Chiral HPLC or SFC to separate enantiomers; bioassays must specify stereochemistry (e.g., (1S,2S) vs. (1R,2R)) .
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration ≤0.1%) can alter results. Standardize protocols per OECD guidelines .
Q. What computational strategies are effective for predicting pharmacological interactions of this compound?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclooxygenase-2). Use crystal structures (PDB IDs: 5KIR, 6COX) for accuracy .
- MD Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories; analyze RMSD and hydrogen-bond persistence .
- ADMET Prediction : Tools like SwissADME to estimate bioavailability (%ABS = 65–70%) and toxicity (LD₅₀ > 500 mg/kg in rodents) .
Q. How can researchers design experiments to study the compound’s stability under physiological conditions?
Methodological Answer:
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via LC-MS. Carboxylic acid groups are prone to esterification in acidic environments .
- Photostability : Expose to UV light (λ = 365 nm) in a photoreactor; quantify photodegradation products using HPLC-DAD .
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; identify phase I metabolites (e.g., hydroxylation at C4) via UPLC-QTOF .
Q. What strategies mitigate synthetic challenges in scaling up production for preclinical studies?
Methodological Answer:
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) and reduce batch variability .
- Green Solvents : Replace DMF with Cyrene® or 2-MeTHF to enhance sustainability and simplify purification .
- Quality-by-Design (QbD) : DOE approaches (e.g., Taguchi methods) to optimize critical parameters (e.g., reaction time, temp) and define design space .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
